2-Hydroxy-3-butenenitrile
Overview
Description
2-Hydroxy-3-butenenitrile is a useful research compound. Its molecular formula is C4H5NO and its molecular weight is 83.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2-Hydroxybut-3-enenitrile, also known as (2S)-2-hydroxybut-3-enenitrile, is the enzyme (S)-hydroxynitrile lyase from Manihot esculenta . This enzyme plays a crucial role in the production of this optically active cyanohydrin .
Mode of Action
The interaction of 2-Hydroxybut-3-enenitrile with its target enzyme, (S)-hydroxynitrile lyase, results in the production of the compound itself
Biochemical Pathways
The compound is involved in the biosynthesis of 2-hydroxybut-3-enyl glucosinolate, a secondary metabolite found almost exclusively in the order Brassicales . The formation of this compound from the precursor 3-butenyl glucosinolate precursor requires a 2-oxoacid-dependent dioxygenase .
Pharmacokinetics
It’s known that the compound has a molecular weight of 8309 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The production of 2-hydroxybut-3-enyl glucosinolate from 2-Hydroxybut-3-enenitrile has been associated with increased resistance to generalist herbivory . This suggests that the compound may play a role in plant defense mechanisms .
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c , indicating that temperature and humidity may affect its stability.
Biochemical Analysis
Biochemical Properties
2-Hydroxybut-3-enenitrile is involved in cyanogenesis, the release of HCN from cyanogenic glycosides in injured tissues . This release of toxic HCN is believed to play a central role in the defense mechanism of plants against herbivores and microbial attack .
Molecular Mechanism
The molecular mechanism of 2-Hydroxybut-3-enenitrile involves the decomposition of a variety of cyanohydrins (alpha-hydroxynitriles) into HCN and the corresponding aldehydes or ketones . This process is facilitated by the enzyme (S)-hydroxynitrile lyase .
Metabolic Pathways
2-Hydroxybut-3-enenitrile is involved in the metabolic pathway of cyanogenesis . The enzyme (S)-hydroxynitrile lyase plays a key role in this pathway, facilitating the production of 2-Hydroxybut-3-enenitrile .
Properties
IUPAC Name |
2-hydroxybut-3-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-2-4(6)3-5/h2,4,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFMHXZXCCJSJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973673 | |
Record name | 2-Hydroxybut-3-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5809-59-6 | |
Record name | 2-Hydroxy-3-butenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5809-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butenenitrile, 2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybut-3-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-butenenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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